(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid
Overview
Description
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid is an organic compound that features a thiazole ring, a butenoic acid moiety, and an oxo group
Mechanism of Action
Target of Action
The primary target of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid, also known as 3-(Thiazol-2-ylcarbamoyl)-acrylic acid, is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production.
Mode of Action
The compound exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of the compound to the enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, it suppresses the production of gastric acid, which can lead to the healing of tissue damage caused by gastric acid .
Pharmacokinetics
The compound’smolecular weight is 198.2 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the suppression of gastric acid secretion . This can promote the healing of tissue damage caused by gastric acid and manage conditions such as gastroesophageal reflux disease (GERD) and pathological hypersecretory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid typically involves multi-step organic reactions. One common method includes the cyclization of enaminones with cyanamide and elemental sulfur to form thiazole derivatives . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
4-Aminoantipyrine: A compound with a similar amino group and potential biological activity.
2,2’-Oxydiethylamine: A compound with similar structural features.
Uniqueness
(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid is unique due to its specific combination of functional groups and the presence of a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHHOCIQPDUBSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292201 | |
Record name | 3-(Thiazol-2-ylcarbamoyl)-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52207-64-4 | |
Record name | 3-(Thiazol-2-ylcarbamoyl)-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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